molecular formula C22H21ClN2O5 B4965853 5-{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE

5-{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B4965853
M. Wt: 428.9 g/mol
InChI Key: XVHVTKYAZIYJFX-UHFFFAOYSA-N
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Description

5-{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a molecular formula of C20H18N2O4 This compound is known for its unique structural features, which include a benzyloxy group, a chloro group, and an ethoxy group attached to a phenyl ring, along with a diazinane-2,4,6-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate by reacting benzyl alcohol with a suitable chlorinating agent, such as thionyl chloride, to form benzyl chloride. This is followed by the reaction of benzyl chloride with sodium ethoxide to yield the benzyloxy intermediate.

    Introduction of the Chloro and Ethoxy Groups: The benzyloxy intermediate is then subjected to chlorination using a chlorinating agent like phosphorus pentachloride (PCl5) to introduce the chloro group. Subsequently, the ethoxy group is introduced by reacting the chlorinated intermediate with ethanol in the presence of a base like sodium ethoxide.

    Formation of the Diazinane-2,4,6-Trione Core: The final step involves the cyclization of the intermediate with urea and formaldehyde under acidic conditions to form the diazinane-2,4,6-trione core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it to a corresponding hydroxy group.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Hydroxy-substituted derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

5-{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Disrupt Cellular Processes: The compound can interfere with cellular processes, such as DNA replication and protein synthesis, leading to cell death in certain microorganisms and cancer cells.

    Modulate Signaling Pathways: It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    5-{[4-(3-FLUOROPROPOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE: This compound has a similar structure but with a fluoropropoxy group instead of a benzyloxy group.

    5-{[4-(HYDROXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE: This compound has a hydroxy group instead of a benzyloxy group.

Uniqueness

The uniqueness of 5-{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxy, chloro, and ethoxy groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

5-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5/c1-4-29-18-12-15(10-16-20(26)24(2)22(28)25(3)21(16)27)11-17(23)19(18)30-13-14-8-6-5-7-9-14/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHVTKYAZIYJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C)Cl)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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